molecular formula C7H15NO B042729 1-Methyl-3-piperidinemethanol CAS No. 7583-53-1

1-Methyl-3-piperidinemethanol

Cat. No.: B042729
CAS No.: 7583-53-1
M. Wt: 129.2 g/mol
InChI Key: UGXQXVDTGJCQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-piperidinemethanol (CAS: 7583-53-1) is a piperidine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . Its IUPAC name is (1-methylpiperidin-3-yl)methanol, and its SMILES notation is CN1CCCC(C1)CO . This compound is widely utilized as a building block in organic synthesis, particularly in the preparation of pharmacologically active molecules. For example, it serves as a key reactant in microwave-assisted synthesis of quinolinyl pyrimidines targeting type II NADH-dehydrogenase , and it reacts with acid chlorides to form ester derivatives under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-3-piperidyl methanone using lithium aluminum hydride in tetrahydrofuran as a solvent . The reaction is typically carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reduction of 1-methyl-3-piperidyl methanone can be achieved using sodium borohydride in methanol, followed by purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-piperidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed:

    Oxidation: 1-Methyl-3-piperidinemethanal, 1-Methyl-3-piperidinecarboxylic acid.

    Reduction: 1-Methyl-3-piperidinemethane.

    Substitution: 1-Methyl-3-piperidinemethyl chloride, 1-Methyl-3-piperidinemethyl bromide.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-3-piperidinemethanol has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in several chemical reactions that yield biologically active molecules.

Pharmacological Properties

  • Selective Receptor Modulation : This compound has been studied for its potential as a selective antagonist for the MCH1 receptor, which is implicated in obesity and metabolic disorders .
  • GnRH Receptor Antagonism : It also shows promise as a human gonadotropin-releasing hormone (GnRH) receptor antagonist, which could be beneficial in treating hormone-dependent conditions such as prostate cancer .
  • Vascular Growth Factor Inhibition : Research indicates that derivatives of this compound can act as dual inhibitors of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1, suggesting applications in cancer therapy .

Synthesis of Complex Molecules

The compound serves as an essential building block in organic synthesis, particularly for creating complex nitrogen-containing compounds.

Synthetic Methodologies

  • One-Pot Reactions : It has been effectively utilized in one-pot synthesis protocols, which streamline the production of multi-step reactions into a single process, enhancing efficiency and reducing waste .
  • Nucleophilic Substitution : The nucleophilic properties of this compound allow it to participate in nucleophilic aromatic substitutions, facilitating the synthesis of various substituted aromatic compounds .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also significant in agrochemical formulations. Its ability to function as a precursor for agrochemical agents underscores its versatility.

Pesticide Development

  • The compound is explored for its potential use in synthesizing new pesticide formulations, contributing to the development of safer and more effective agricultural chemicals .

Case Studies and Research Findings

Several studies have demonstrated the efficacy and utility of this compound:

Study Focus Findings
PMC9109144Synthesis OptimizationDemonstrated efficient methods for synthesizing complex piperidine derivatives using this compound as a key intermediate .
Patent CN102127080ADPP-IV InhibitionHighlighted the use of derivatives of this compound in developing DPP-IV inhibitors for diabetes management .
Sigma-Aldrich DataReceptor AntagonismIdentified potential roles in modulating MCH1 and GnRH receptors, with implications for obesity treatment and hormone regulation .

Mechanism of Action

The mechanism of action of 1-methyl-3-piperidinemethanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor for the synthesis of compounds that modulate neurotransmitter activity in the brain . The hydroxymethyl group allows for further functionalization, enabling the creation of derivatives with enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 1-methyl-3-piperidinemethanol differ primarily in their substituents, which influence their physicochemical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Safety Profile
This compound (7583-53-1) C₇H₁₅NO 129.20 Methyl group at N1 position Organic synthesis, pharmaceutical intermediates No specific hazards reported
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol (1247685-08-0) C₁₀H₁₉NO 169.30 Cyclopropylmethyl at N1 Laboratory research, specialty chemicals Limited hazard data; avoid environmental release
(6-Piperidin-1-ylpyridin-3-yl)methanol (N/A) C₁₁H₁₆N₂O 192.26 Pyridine ring with piperidine linkage Potential pharmaceutical intermediates Not explicitly documented
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol (105812-81-5) C₁₃H₁₉FNO 224.30 4-Fluorophenyl group at C4 Chiral building blocks, targeted drug synthesis Causes severe eye damage; harmful if swallowed
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol (1241009-48-2) C₁₃H₁₇ClNO 254.74 3-Chlorobenzyl at N1 Experimental chemistry Requires respiratory protection; toxic fumes when heated
1-(1-Methyl-1H-benzimidazol-2-yl)-3-piperidinemethanol (1065484-46-9) C₁₄H₁₉N₃O 245.32 Benzimidazole moiety No current commercial applications No suppliers available; limited data

Structural and Reactivity Differences

  • Substituent Effects: this compound has a simple methyl group at the N1 position, enhancing its solubility in polar solvents compared to bulkier analogs like the cyclopropylmethyl derivative . The 4-fluorophenyl substituent in (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol introduces steric hindrance and electronic effects, making it suitable for asymmetric synthesis .
  • Synthetic Utility: this compound reacts efficiently under microwave irradiation (100°C, 2.5 hours) with pyrimidine derivatives , whereas analogs with aromatic substituents (e.g., fluorophenyl) may require milder conditions due to sensitivity .

Application-Specific Considerations

  • The fluorophenyl derivative’s chirality makes it valuable for enantioselective synthesis, critical in developing CNS-targeted drugs .

Commercial Availability and Regulatory Status

  • This compound is readily available from suppliers like Thermo Scientific and Combi-Blocks, with prices ranging from €104.52 to €413.00 per gram .
  • Specialized analogs (e.g., fluorophenyl, benzimidazole derivatives) are less accessible, often requiring custom synthesis .

Biological Activity

1-Methyl-3-piperidinemethanol (CAS Number: 7583-53-1) is a chemical compound belonging to the class of piperidine derivatives. It has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H15NO
  • Molecular Weight : 129.20 g/mol

The compound features a hydroxymethyl group at the 3-position of the piperidine ring, which is significant for its biological interactions and solubility properties.

The specific biological targets and mechanisms of action for this compound are not well-documented. However, as a piperidine derivative, it is hypothesized to interact with various biological receptors and enzymes through non-covalent interactions such as hydrogen bonding and ionic interactions. The presence of the hydroxyl group may enhance its ability to form hydrogen bonds, potentially influencing its pharmacological properties.

Target Interactions

While detailed information on target interactions is limited, piperidine derivatives are known to affect multiple pathways in biological systems. The lack of specific data necessitates further research to elucidate the precise targets and pathways involved.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests potential for phase II metabolism, including glucuronidation or sulfation due to the hydroxyl group. However, empirical data on its absorption, distribution, metabolism, and excretion (ADME) remain sparse .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, it has been utilized in synthesizing derivatives that exhibit significant antibacterial activity against various strains, including resistant bacteria. A notable case study demonstrated that derivatives synthesized using this compound showed enhanced efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as a precursor in developing new antibiotics .

Enzyme Inhibition Studies

This compound has been employed in research focusing on enzyme inhibitors. For example, it was used as a solvent in reactions aimed at synthesizing quinolinyl derivatives that inhibit specific bacterial enzymes. These studies highlighted the compound's utility in developing new therapeutics targeting multidrug-resistant pathogens .

Case Studies and Research Findings

StudyFindings
Synthesis of Quinolinyl Derivatives Utilized this compound as a solvent; compounds showed inhibition against Mycobacterium tuberculosis with IC50 values indicating strong activity .
Antibacterial Evaluation Derivatives showed significant minimum inhibitory concentrations (MICs) against E. coli strains; potential for development into effective antibacterial agents .
Enzymatic Acylation Method Demonstrated the versatility of this compound in synthesizing biologically active compounds through enzymatic processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 1-Methyl-3-piperidinemethanol, and how can reaction conditions be standardized?

  • Methodological Answer : A common approach involves coupling reactions using catalysts such as palladium (e.g., Pd(PPh₃)₄) and copper iodide (CuI), as demonstrated in analogous piperidine derivative syntheses. For example, coupling a piperidine precursor with a methylating agent under DMF or DCM solvents at 60°C for 1 hour can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended . Standardization requires monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1.1 equivalents of acetylene derivatives) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring structure and methyl/methanol substituents. For instance, characteristic proton signals for the piperidine methyl group appear at ~1.2–1.5 ppm. Mass spectrometry (HRMS) validates molecular weight (e.g., theoretical 143.18 g/mol for C₇H₁₅NO), while IR spectroscopy identifies hydroxyl (~3200–3600 cm⁻¹) and C-N (~1250 cm⁻¹) stretches. Cross-referencing with PubChem-derived InChI keys (e.g., InChIKey=XXXX) ensures structural accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited hazard data for this specific compound, analogous piperidine derivatives (e.g., (1-Methylpiperidin-3-yl)methanamine) require PPE (gloves, lab coat, goggles) and ventilation. Storage should be in a cool, dry place (<25°C) away from oxidizers. Emergency procedures include rinsing exposed skin with water for 15 minutes and contacting Infotrac (1-800-535-5053) for spills .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments (e.g., HPLC vs. NMR) for this compound?

  • Methodological Answer : Contradictions between HPLC purity (>95%) and NMR-integrated impurities may arise from non-UV-active contaminants. Employ orthogonal methods: (1) LC-MS to detect ionizable impurities, (2) quantitative ¹³C NMR with internal standards (e.g., TMSP), and (3) spiking experiments with suspected byproducts (e.g., unreacted precursors). Meta-analysis of batch data using statistical tools (e.g., RSD calculations) can identify systematic errors .

Q. What catalytic systems optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral catalysts like (R)-3-hydroxymethyl piperidine derivatives (used in analogous syntheses) can enhance enantioselectivity. For example, EDC/DMAP-mediated coupling with DIPEA as a base in DCM achieves >90% enantiomeric excess (ee). Screening chiral ligands (e.g., BINOL derivatives) and polar solvents (e.g., THF) may further improve selectivity. Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) is critical .

Q. How do structural modifications to the piperidine ring (e.g., fluorination) impact the compound’s bioactivity in pharmacological studies?

  • Methodological Answer : Fluorinated analogs (e.g., 6-Fluoro-2-(trifluoromethyl)pyridin-3-yl-methanol) show enhanced metabolic stability and receptor binding in preclinical models. To study this, synthesize derivatives via electrophilic fluorination (e.g., Selectfluor®) and evaluate in vitro ADMET profiles (CYP450 inhibition, plasma stability). Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes (e.g., kinases) .

Q. Data Presentation Guidelines

  • Tabulated Data Example :

    ParameterValue/TechniqueReference
    Molecular Weight143.18 g/mol
    Optimal Reaction Temp.60°C (DMF, Pd/CuI system)
    ¹H NMR (CDCl₃)δ 1.25 (s, 3H, CH₃), 3.45 (m, 1H, OH)

Properties

IUPAC Name

(1-methylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXQXVDTGJCQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871194
Record name (1-Methylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7583-53-1
Record name 1-Methyl-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7583-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-3-piperidyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007583531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7583-53-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Methylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-3-piperidyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A! At 0° C., 3-hydroxymethyl-piperidine (20 g, 173 mmoles) was slowly added to formic acid (63 ml, 1.66 moles) then a 40% solution of formaldehyde was added (62.4 ml, 833 mmoles). The mixture was refluxed for 5 hours, then the solvent was evaporated and the residue taken up in little water, brought to basic pH with 32% sodium hydroxide and extracted with ethyl ether. The organic phase was anhydrified over sodium sulfate and evaporated. The resultant crude was purified by distillation and provided 17 g (yield: 76%) of N-methyl-3-hydroxymethylpiperidine (b.p.--85°-86° C./1 mmHg).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(4-Chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline (12.1 g, 38 mmol), (prepared as described for the starting material in Example 5), was suspended in dichloromethane (375 ml) and treated with triphenylphosphine (29.6 g, 113 mmol) then stirred at ambient temperature for 30 minutes. (1-Methylpiperidin-3-yl)methanol (8.25 g, 63.8 mmol) and (R)-(1-methylpiperidin-3-yl)methanol (1.46 g, 11.3 mmol), (CAS 205194-11-2), giving R:S (57.5:42.5 by chiral HPLC) (9.7 g, 75 mmol) were dissolved in dichloromethane (75 ml) and added to the suspension. Diethyl azodicarboxylate (17.7 ml, 75 mmol) was added in portions using a syringe pump and the mixture was then allowed to warm to ambient temperature and stirred overnight. The residue was concentrated under vacuum then chromatographed on silica eluting with dichloromethane followed by dichloromethane/methanol/ammonia (93/6/1). The relevant fractions were combined and evaporated to give an oil. The residue was triturated with ether, filtered and dried to give (R,S)-4-(4-chloro-2-fluorophenoxy)-6-methoxy-74(1-methylpiperidin-3-yl)methoxy)quinazoline (8.7 g, 53%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-3-piperidinemethanol
1-Methyl-3-piperidinemethanol
1-Methyl-3-piperidinemethanol
1-Methyl-3-piperidinemethanol
1-Methyl-3-piperidinemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.